2-(Cyclopropylmethoxy)-3-hydroxybenzonitrile
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Overview
Description
2-(Cyclopropylmethoxy)-3-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and cyclopropylmethanol.
O-Alkylation: The first step involves the O-alkylation of 3-hydroxybenzonitrile with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy or nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)benzonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-Hydroxybenzonitrile: Lacks the cyclopropylmethoxy group, which may influence its solubility and interaction with biological targets.
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile: Similar structure but with the hydroxy group in a different position, potentially altering its chemical and biological properties.
Uniqueness
2-(Cyclopropylmethoxy)-3-hydroxyben
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-2-1-3-10(13)11(9)14-7-8-4-5-8/h1-3,8,13H,4-5,7H2 |
InChI Key |
YZFRADYVJAPCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2O)C#N |
Origin of Product |
United States |
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